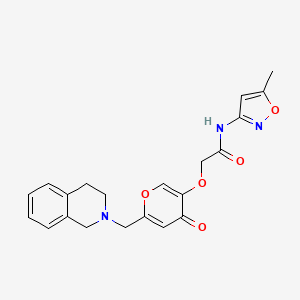

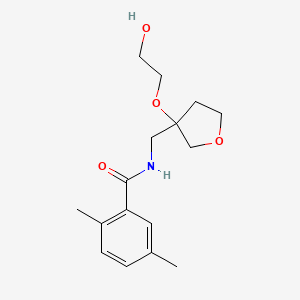

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide, commonly known as HTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HTB is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemical Oxidation and Derivative Synthesis

Chemical compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide are often subjects of studies focusing on chemical oxidation processes and the synthesis of derivatives. For instance, research on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) has explored its chemical oxidation to produce various oxidized sites leading to derivatives like phthalimide and lactame, without cleavage of the isoxazole ring (Adolphe-Pierre et al., 1998). Such studies can illuminate the chemical behavior and potential applications of related compounds in fields like medicinal chemistry and materials science.

Heterocyclic Derivative Syntheses

Compounds with structures akin to the one have been used to synthesize heterocyclic derivatives. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been used to create tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). These methodologies can be applied to design and synthesize new compounds for pharmaceuticals, agrochemicals, and other industrial applications.

Oxidative Dealkylation Mechanisms

Understanding the oxidative dealkylation mechanisms of tertiary amides can provide insight into the metabolic pathways and potential bioactivities of similar compounds. Studies have investigated the microsomal oxidation of compounds like N-(But-3-enyl)-N-methylbenzamide, leading to N-dealkylation products and providing insights into the enzymatic transformations these compounds undergo in biological systems (Iley et al., 2000). Such research is crucial for drug development and understanding the metabolic stability of potential pharmaceutical compounds.

Anticonvulsant Agent Development

Research into N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides has shown that certain derivatives exhibit significant anticonvulsant activity, highlighting the potential therapeutic applications of similar compounds (Lepage et al., 1992). Such studies can guide the design and synthesis of new compounds with enhanced bioactivity and specificity for neurological disorders.

Eigenschaften

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12-3-4-13(2)14(9-12)15(19)17-10-16(21-8-6-18)5-7-20-11-16/h3-4,9,18H,5-8,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWINBGRQZSQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)

![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)